Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1416437-92-7
VCID: VC7049115
InChI: InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H
SMILES: CC1(C(NCCO1)C(=O)OC)C.Cl
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67

Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride

CAS No.: 1416437-92-7

Cat. No.: VC7049115

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Methyl 2,2-dimethylmorpholine-3-carboxylate hydrochloride - 1416437-92-7

Specification

CAS No. 1416437-92-7
Molecular Formula C8H16ClNO3
Molecular Weight 209.67
IUPAC Name methyl 2,2-dimethylmorpholine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H
Standard InChI Key TYAIRGQKBJVSNM-UHFFFAOYSA-N
SMILES CC1(C(NCCO1)C(=O)OC)C.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted with two methyl groups at the 2-position and a methyl ester group at the 3-position. The hydrochloride salt form introduces a chlorine atom, enhancing solubility and stability for synthetic applications . The (R)-enantiomer (CID 71742840) and its (S)-counterpart (CID 71742835) represent stereoisomeric forms, underscoring the importance of chirality in its pharmacological interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Namemethyl (3R)-2,2-dimethylmorpholine-3-carboxylate; hydrochloride
SMILESCC1(C@@HC(=O)OC)C.Cl
InChIKeyTYAIRGQKBJVSNM-RGMNGODLSA-N
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol

Stereochemical Considerations

The (R)-configuration at the 3-position governs the compound’s spatial orientation, influencing its binding affinity to biological targets. Computational models confirm a defined atom stereocenter count of 1, with no undefined stereocenters, ensuring enantiopurity in synthetic batches . The InChI string (InChI=1S/C8H15NO3.ClH/c1-8(2)6(7(10)11-3)9-4-5-12-8;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1) encodes this stereochemical detail, critical for reproducibility in drug discovery .

Physicochemical Properties

Computed Physicochemical Profiles

PubChem-derived data highlight a hydrogen bond donor count of 2 and an acceptor count of 4, suggesting moderate polarity compatible with lipid membrane penetration . The topological polar surface area (47.6 Ų) further supports its potential as a CNS-active agent, balancing blood-brain barrier permeability and aqueous solubility .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2
Topological Polar SA47.6 Ų
Exact Mass209.0818711 Da

Solubility and Stability

While experimental solubility data remain unpublished, the hydrochloride salt’s ionic nature predicts enhanced water solubility compared to the free base. The compound’s stability under storage conditions (-20°C) is inferred from vendor recommendations, though oxidative and hydrolytic degradation pathways warrant further study .

Synthetic and Industrial Applications

Role in Pharmaceutical Synthesis

As a morpholine derivative, this compound is pivotal in constructing protease inhibitors and kinase modulators. Its ester group facilitates facile hydrolysis to carboxylic acids, enabling conjugation with pharmacophores. For example, analogous morpholine derivatives serve as intermediates in anticancer agents like vemurafenib, highlighting its potential in targeted therapy.

Chemical Intermediate Utility

The methyl ester acts as a protecting group during multi-step syntheses, later removed under basic conditions. VulcanChem notes its use in generating combinatorial libraries for high-throughput screening, accelerating lead compound identification.

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP264: Wash skin thoroughly after handling
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes eye irritationP305+P351+P338: Rinse eyes

Future Research Directions

Stereoselective Synthesis

Optimizing asymmetric catalysis to produce enantiopure batches could enhance therapeutic efficacy while reducing side effects. Computational modeling of transition states may guide catalyst design .

Bioactivity Profiling

Screening against kinase and GPCR panels could uncover novel indications. Molecular docking studies leveraging the compound’s polar surface area may predict target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator